molecular formula C14H13ClFN3OS B2551444 N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide CAS No. 865659-30-9

N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide

Cat. No.: B2551444
CAS No.: 865659-30-9
M. Wt: 325.8 g/mol
InChI Key: FVNCLXBIRYVNDV-UHFFFAOYSA-N
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Description

N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide is a useful research compound. Its molecular formula is C14H13ClFN3OS and its molecular weight is 325.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Fluorinated Benzothiazoles : A study explored synthetic routes to a series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, revealing methods for obtaining regioisomeric 5- and 7-fluorobenzothiazoles and their cytotoxic activities in vitro in human breast cell lines. The synthesis involved Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides, highlighting the fluorine atom's influence on biological activity (Hutchinson et al., 2001).

Biological Activities and Potential Applications

  • Anticancer Activity : Research on benzothiazole derivatives, including those with fluorine substitutions, has demonstrated potent cytotoxic effects in specific cancer cell lines, underscoring their potential as anticancer agents. The study of fluorinated 2-(4-aminophenyl)benzothiazoles showed significant activity against MCF-7 (ER+) and MDA 468 (ER-) breast cancer cell lines, with 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole identified as a broad-spectrum agent. This highlights the role of structural modifications in enhancing antitumor specificity and activity (Hutchinson et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide involves the reaction of 4-chloro-2-fluoro-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiazole to form the desired thiazole intermediate, which is subsequently reacted with N,N-dimethylformamide dimethyl acetal to form the final product.", "Starting Materials": [ "4-chloro-2-fluoro-5-methylbenzoic acid", "thionyl chloride", "2-aminothiazole", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "4-chloro-2-fluoro-5-methylbenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "The acid chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to form the desired thiazole intermediate.", "The thiazole intermediate is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid to form the final product, 'N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide'." ] }

CAS No.

865659-30-9

Molecular Formula

C14H13ClFN3OS

Molecular Weight

325.8 g/mol

IUPAC Name

N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C14H13ClFN3OS/c1-8-4-9(11(16)5-10(8)15)13(20)12-6-17-14(21-12)18-7-19(2)3/h4-7H,1-3H3

InChI Key

FVNCLXBIRYVNDV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)C2=CN=C(S2)N=CN(C)C

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)C2=CN=C(S2)N=CN(C)C

solubility

not available

Origin of Product

United States

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